2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol
Overview
Description
2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol is a chemical compound with the molecular formula C18H20N2O2 It is known for its unique structure, which includes a piperazine ring substituted with a diphenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol typically involves the reaction of diphenylacetonitrile with piperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted piperazines.
Scientific Research Applications
2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-piperazin-1-ylethanol: Lacks the oxo group, resulting in different reactivity and applications.
2-Oxo-1,1-diphenyl-2-piperazin-1-ylmethanol: Similar structure but with a methanol group instead of ethanol.
2-Oxo-1,1-diphenyl-2-piperazin-1-ylpropane: Contains a propane group, leading to variations in chemical behavior.
Uniqueness
2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-2,2-diphenyl-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-13-11-19-12-14-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,19,22H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDXYPUBGQSSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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